An In-depth Technical Guide to the Chemical Properties of 2-Adamantanol
An In-depth Technical Guide to the Chemical Properties of 2-Adamantanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-adamantanol (tricyclo[3.3.1.1^3,7^]decan-2-ol), a key synthetic intermediate in medicinal chemistry and materials science. The unique, rigid, and lipophilic cage structure of the adamantane scaffold imparts distinct characteristics to this secondary alcohol. This document details its physical properties, solubility, and reactivity, supported by experimental protocols for its synthesis and analysis. Spectroscopic data are summarized, and logical workflows are visualized to facilitate a deeper understanding of its chemical behavior.
Introduction
2-Adamantanol, a derivative of the diamondoid adamantane, is a versatile building block in organic synthesis. Its rigid, three-dimensional structure provides a robust scaffold for the development of novel compounds with specific spatial arrangements. The secondary hydroxyl group at the C-2 position offers a reactive site for a variety of chemical transformations, making it a valuable precursor for pharmaceuticals, polymers, and advanced materials.[1] Unlike the tertiary 1-adamantanol, the secondary nature of the hydroxyl group in 2-adamantanol leads to distinct reactivity patterns, particularly in oxidation and nucleophilic substitution reactions. This guide aims to provide a detailed technical resource on the fundamental chemical properties of 2-adamantanol for professionals in research and development.
Physical and Chemical Properties
2-Adamantanol is a white to off-white crystalline powder at room temperature.[1][2][3][4] Its rigid cage-like structure results in a high melting point compared to other alcohols with a similar molecular weight.
Table 1: Physical and Chemical Properties of 2-Adamantanol
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O | |
| Molecular Weight | 152.23 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 258-262 °C (lit.) | |
| Boiling Point | 214.73 °C (rough estimate) | |
| Density | 0.8544 g/cm³ (rough estimate) | |
| Water Solubility | Insoluble | |
| Solubility | Soluble in methanol, ethanol, and DMSO | |
| pKa | 14.93 ± 0.20 (Predicted) | |
| Flash Point | 105.5 °C | |
| CAS Number | 700-57-2 |
Experimental Protocols
Synthesis of 2-Adamantanol
2-Adamantanol is commonly synthesized via the reduction of 2-adamantanone or the acid-catalyzed rearrangement of 1-adamantanol.
This is a widely used and reliable method for the preparation of 2-adamantanol.
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Materials:
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2-Adamantanone
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Methanol or Ethanol
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Sodium borohydride (NaBH₄)
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Deionized water
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Diethyl ether or ethyl acetate
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
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Procedure:
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Dissolve 2-adamantanone in methanol or ethanol in a round-bottom flask with magnetic stirring.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.
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Carefully add deionized water to quench the excess sodium borohydride.
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Remove the alcohol solvent under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).
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Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to yield crude 2-adamantanol.
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The product can be further purified by recrystallization from cyclohexane.
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This method involves the isomerization of 1-adamantanol to 2-adamantanol, often with the co-formation of 2-adamantanone.
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Materials:
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1-Adamantanol
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Solid acid catalyst (e.g., Zeolite-Y, Montmorillonite K10)
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Chloroacetic acid (as solvent)
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Adamantane (optional, to suppress side reactions)
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Reaction vessel with heating and stirring capabilities.
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Procedure:
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In a reaction vessel, dissolve 1-adamantanol in chloroacetic acid.
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Add the solid acid catalyst to the solution.
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Optionally, add adamantane to the reaction mixture to improve the selectivity for 2-derivatives.
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Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific catalyst used.
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Monitor the formation of 2-adamantanol and 2-adamantanone by Gas Chromatography (GC).
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Upon completion, cool the reaction mixture and filter to remove the catalyst.
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Isolate the products by extraction and purify by column chromatography to separate 2-adamantanol from other adamantane derivatives.
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Determination of Solubility (Shake-Flask Method)
This protocol outlines a general procedure for determining the solubility of 2-adamantanol in various solvents.
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Materials:
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2-Adamantanol
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A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)
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Scintillation vials with screw caps
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Shaking incubator or orbital shaker at a constant temperature
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Centrifuge
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Analytical balance
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HPLC or GC for quantification.
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Procedure:
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Add an excess amount of 2-adamantanol to a series of vials, each containing a known volume of a specific solvent.
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Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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After equilibration, allow the vials to stand for a few hours to let the undissolved solid settle.
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Centrifuge the vials to ensure complete separation of the solid from the supernatant.
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Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.
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Determine the concentration of 2-adamantanol in the diluted aliquot using a validated HPLC or GC method.
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Calculate the solubility in mg/mL or mol/L.
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Determination of pKa (Potentiometric Titration)
Due to its very weak acidity, the pKa of 2-adamantanol is typically predicted computationally. An experimental determination would require a non-aqueous solvent system. The following is a general protocol for pKa determination by potentiometric titration, which would need to be adapted for a non-aqueous environment.
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Materials:
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2-Adamantanol
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A suitable non-aqueous solvent (e.g., DMSO)
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A strong base titrant in the same solvent (e.g., tetrabutylammonium hydroxide in DMSO)
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Calibrated pH electrode suitable for non-aqueous solutions
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Autotitrator or burette.
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Procedure:
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Dissolve a precisely weighed amount of 2-adamantanol in the chosen non-aqueous solvent.
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Calibrate the pH electrode using standard buffers appropriate for the solvent system.
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Immerse the electrode in the sample solution and stir continuously.
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Titrate the solution with the standardized strong base, adding small increments of the titrant.
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Record the potential (mV) or pH reading after each addition, allowing the reading to stabilize.
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Continue the titration well past the equivalence point.
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Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
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Reactivity and Chemical Transformations
The hydroxyl group of 2-adamantanol undergoes reactions typical of a secondary alcohol, including oxidation, esterification, and etherification.
Oxidation to 2-Adamantanone
2-Adamantanol can be oxidized to 2-adamantanone using various oxidizing agents.
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Reaction: 2-Adamantanol + [O] → 2-Adamantanone
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Common Oxidizing Agents: Chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC).
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Significance: This reaction is a key step in the synthesis of many 2-substituted adamantane derivatives, as the ketone functionality of 2-adamantanone provides a handle for further chemical modifications.
Esterification
2-Adamantanol reacts with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters.
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Reaction with Acyl Chloride: 2-Adamantanol + RCOCl → RCOO-2-Adamantyl + HCl
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Procedure: The reaction is typically carried out in an inert solvent like dichloromethane or THF, often in the presence of a base such as triethylamine or pyridine to neutralize the HCl byproduct.
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Significance: Adamantyl esters are used in the development of pharmaceuticals and as photoresist materials in microelectronics.
Williamson Ether Synthesis
Ethers of 2-adamantanol can be prepared via the Williamson ether synthesis.
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Reaction:
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2-Adamantanol + NaH → 2-Adamantoxide-Na⁺ + H₂
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2-Adamantoxide-Na⁺ + R-X → R-O-2-Adamantyl + NaX (where X is a good leaving group like I, Br, or OTs)
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Procedure: 2-Adamantanol is first deprotonated with a strong base like sodium hydride to form the alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.
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Significance: This reaction allows for the introduction of a variety of alkyl or aryl groups at the 2-position of the adamantane core through an ether linkage.
Nucleophilic Substitution
The hydroxyl group of 2-adamantanol is a poor leaving group. It can be converted to a better leaving group, such as a tosylate (-OTs), which can then be displaced by various nucleophiles.
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Reaction:
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2-Adamantanol + TsCl → 2-Adamantyl-OTs + HCl
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2-Adamantyl-OTs + Nu⁻ → 2-Adamantyl-Nu + OTs⁻
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Procedure: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is a good substrate for Sₙ2 reactions with a variety of nucleophiles.
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Significance: This two-step process provides a versatile route to a wide range of 2-substituted adamantanes.
Spectroscopic Data
Table 2: Spectroscopic Data of 2-Adamantanol
| Technique | Data | Source |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 4.54 (s, 1H, OH), 3.65 (s, 1H, CH-O), 2.06 (br s, 2H), 1.74 (m, 4H), 1.65 (m, 4H), 1.37 (d, 2H) | |
| ¹³C NMR | Predicted shifts: C-O (~70-75 ppm), other carbons (~25-40 ppm) | |
| IR (KBr disc) | ν (cm⁻¹): ~3600 (O-H stretch), 1053, 1029, 992 (C-O stretch) | |
| Mass Spectrometry (EI) | m/z (%): 152 [M]⁺ (8), 151 (80), 150 (100), 121 (6), 104 (11), 91 (17), 80 (14) |
Visualizations
Synthetic Workflow for 2-Adamantanol
